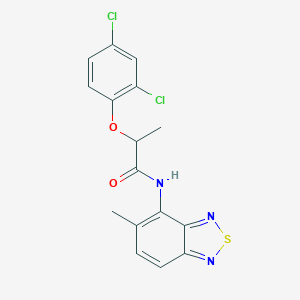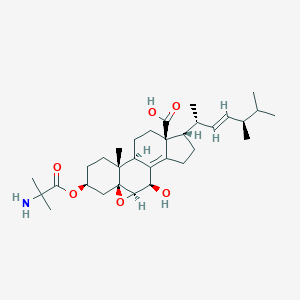
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide, also known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been extensively studied for its potential applications in various scientific research fields. In biochemistry, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been used as a tool to study the role of protein kinases in cellular signaling pathways. In pharmacology, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been tested for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been used to study the role of neurotransmitters in the brain and their effects on behavior.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Protein kinases are enzymes that regulate cellular signaling pathways by phosphorylating target proteins. By inhibiting protein kinases, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide may disrupt these pathways and affect cellular processes such as proliferation, differentiation, and apoptosis. 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on behavior.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide inhibits the activity of protein kinases, including Akt, ERK, and JNK. In vivo studies have shown that 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has antitumor effects in various cancer models, including breast cancer, lung cancer, and melanoma. 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it more accessible for research. 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for studying cellular signaling pathways. However, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which may limit its use in some experiments. Additionally, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has not been extensively tested in humans, so its safety and efficacy as a drug candidate are not yet fully understood.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide. One area of interest is the development of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide analogs with improved solubility and bioavailability. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the safety and efficacy of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide in humans. Overall, 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has shown promising results in various scientific research fields, and further studies may lead to the development of new treatments for a range of diseases.
合成方法
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-amino-5-methylbenzothiazole to form 2-(2,4-dichlorophenoxy)-N-(5-methyl-2-benzothiazolyl)acetamide. This compound is then reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been optimized to increase yield and purity, making it more accessible for scientific research.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide |
|---|---|
分子式 |
C16H13Cl2N3O2S |
分子量 |
382.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-8-3-5-12-15(21-24-20-12)14(8)19-16(22)9(2)23-13-6-4-10(17)7-11(13)18/h3-7,9H,1-2H3,(H,19,22) |
InChI 键 |
FXDADUPRBHRRKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

